N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-9(15)8-3-5-17-11(8)14-10(16)7-2-1-4-13-6-7/h1-6H,(H2,12,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPRTJARXNUYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3 Carbamoylthiophen 2 Yl Pyridine 3 Carboxamide
Strategic Approaches to the Synthesis of the Core N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide Structure
The construction of the target molecule is strategically divided into two primary phases: the synthesis of the polysubstituted thiophene (B33073) core and the subsequent formation of the crucial amide linkage.
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like the required 2-aminothiophene-3-carboxamide (B79593) intermediate in a single step, which is advantageous for accelerating compound synthesis. nih.gov The Gewald three-component reaction is a particularly relevant and widely used method for the synthesis of 2-aminothiophenes. rug.nl
This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. For the specific synthesis of the 2-amino-3-carbamoylthiophene precursor, a suitable starting material would be 2-cyanoacetamide. The general mechanism proceeds through the formation of an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent ring closure.
Table 1: Gewald Reaction for Synthesis of 2-aminothiophene-3-carboxamide
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product |
|---|
The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene ring by simply changing the starting carbonyl compound, making it a powerful tool for generating diverse analogues. rug.nl
The final step in assembling the core structure is the formation of an amide bond between the 2-amino-thiophene-3-carboxamide intermediate and pyridine-3-carboxylic acid (nicotinic acid). This transformation can be achieved through several standard and reliable methods. nih.gov
A common and effective strategy involves the activation of the carboxylic acid. fishersci.co.uk Nicotinic acid can be converted to the more reactive nicotinoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.ukmdpi.com The resulting acyl chloride readily reacts with the amino group of the thiophene derivative under basic conditions to yield the desired this compound. mdpi.com
Alternatively, peptide coupling reagents, widely used in medicinal chemistry for their mild conditions and high yields, are well-suited for this amide bond formation. fishersci.co.uk Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.ukmdpi.com To suppress side reactions and minimize racemization if chiral centers were present, additives like N-hydroxybenzotriazole (HOBt) are often included. nih.gov
Table 2: Comparison of Common Amide Bond Formation Methods
| Method | Activating Reagent(s) | By-products | Conditions | Advantages |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂ or (COCl)₂ | SO₂, HCl or CO, CO₂, HCl | Anhydrous, often requires heating for acyl chloride formation, then basic conditions for coupling | High reactivity of acyl chloride, cost-effective reagents. fishersci.co.uk |
| Carbodiimide Coupling | EDC or DCC, often with HOBt | EDC-urea (water-soluble) or DCU (precipitate) | Mild, room temperature, aprotic solvents (e.g., DCM, DMF) | High yields, mild conditions, broad functional group tolerance. fishersci.co.ukmdpi.com |
Derivatization and Scaffold Modification Techniques
Once the core this compound structure is synthesized, it can be further modified to explore structure-activity relationships. Derivatization can be targeted at the pyridine (B92270) ring, the thiophene ring, or the carboxamide groups.
The pyridine ring in the molecule can undergo various chemical transformations. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. However, if substitutions are forced, they typically occur at the positions meta to the nitrogen. Halogenation or nitration could potentially be achieved under harsh conditions. A more viable strategy for functionalization is often nucleophilic aromatic substitution, especially if activating groups are present or introduced. google.com For instance, conversion of the pyridine to its N-oxide derivative can facilitate both electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions.
The thiophene ring is electron-rich compared to benzene (B151609) and is thus susceptible to electrophilic substitution reactions. mdpi.com Reactions such as bromination or acylation would be expected to occur preferentially at the C5 position, which is the most activated site on the thiophene ring.
The primary carboxamide group on the thiophene ring (at C3) also offers a handle for modification. It can be dehydrated to the corresponding nitrile using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA). nih.gov Furthermore, this amide could potentially undergo Hofmann rearrangement to yield the corresponding 3-aminothiophene derivative, providing a new point for further functionalization.
The existing scaffold can serve as a template for the construction of more complex, fused heterocyclic systems. For example, a Thorpe-Ziegler type reaction could be employed to create a thieno[2,3-b]pyridine (B153569) ring system. mdpi.com This would typically involve introducing appropriate functional groups onto the thiophene and pyridine rings that can undergo intramolecular cyclization. For instance, if a nitrile group were present at the C3 position of the thiophene and an activated methylene group could be generated on a substituent at the C3 position of the pyridine ring, an intramolecular condensation could lead to a new fused ring. Such annulation strategies significantly increase the structural complexity and rigidity of the molecular framework.
Advanced Reaction Mechanisms and Pathways in the Synthesis of the Chemical Compound's Derivatives
The primary method for forming the central amide bond in this class of molecules is through nucleophilic acyl substitution. This fundamental reaction can be augmented by more advanced catalytic and multi-component strategies to build the heterocyclic cores or introduce functional group diversity.
A common and direct pathway for synthesizing derivatives of this compound involves the acylation of a substituted 2-aminothiophene with an activated nicotinic acid derivative. mdpi.com The mechanism proceeds via a nucleophilic acyl substitution pathway.
The key steps of this mechanism are:
Activation of the Carboxylic Acid: The nicotinic acid (or a substituted derivative) is first converted into a more reactive electrophile. A standard laboratory method for this activation is the reaction with oxalyl chloride or thionyl chloride to form the corresponding nicotinoyl chloride. This significantly enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The amino group of the 2-aminothiophene derivative acts as the nucleophile. Its lone pair of electrons attacks the highly electrophilic carbonyl carbon of the nicotinoyl chloride.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbonyl oxygen carries a negative charge, and the nitrogen atom of the amine bears a positive charge.
Collapse of the Intermediate and Proton Transfer: The tetrahedral intermediate collapses by reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A subsequent deprotonation of the nitrogen atom, often facilitated by a mild base (like pyridine or triethylamine) present in the reaction mixture, neutralizes the positive charge and yields the final stable amide product.
This pathway is highly versatile, allowing for the synthesis of a wide array of derivatives by simply varying the substituents on either the nicotinic acid or the 2-aminothiophene starting materials. Research has demonstrated the successful synthesis of numerous N-(thiophen-2-yl) nicotinamide (B372718) derivatives using this foundational mechanism. mdpi.comnih.gov
The following table summarizes the synthesis of several derivatives based on this nucleophilic acyl substitution pathway, showcasing the variety of functional groups that can be incorporated into the thiophene ring.
| Derivative Name | Substituents on Thiophene Ring | Nicotinic Acid Precursor | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | -CN, -CH3, -COOEt | 6-bromo-5-chloro-2-methylnicotinic acid | 74 | mdpi.com |
| 5,6-dichloro-N-(3-cyano-4-methyl-5-(methylcarbamoyl)thiophen-2-yl)nicotinamide | -CN, -CH3, -CONHMe | 5,6-dichloronicotinic acid | 68 | mdpi.com |
| Ethyl 5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | -CH3, -COOEt | 5,6-dichloronicotinic acid | 73 | mdpi.com |
Beyond the direct formation of the amide bond, advanced strategies focus on the construction of the heterocyclic precursors themselves or their subsequent modification. Transition metal-catalyzed cross-coupling reactions represent a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex derivatives. mdpi.com For instance, palladium-catalyzed reactions like the Suzuki or Heck couplings could be employed to introduce aryl or vinyl substituents onto the pyridine or thiophene rings of a pre-formed this compound scaffold, provided a suitable halide or triflate is present on one of the rings.
Furthermore, modern synthetic pathways increasingly utilize C-H activation, an approach that allows for the direct functionalization of carbon-hydrogen bonds. mdpi.com A hypothetical advanced pathway for a derivative could involve a directing-group-assisted, palladium-catalyzed C-H arylation of the thiophene or pyridine ring. This would avoid the need for pre-functionalized starting materials and offer a more atom-economical route to novel structures.
Multi-component reactions (MCRs) offer another sophisticated pathway for the synthesis of derivatives by constructing complex molecular scaffolds in a single, efficient step. nih.govresearchgate.net For example, a highly substituted pyridine ring, which could later be converted to the required nicotinic acid precursor, can be synthesized via a one-pot reaction involving an enone, a malononitrile (B47326) derivative, and an ammonium (B1175870) salt. The mechanism for such a reaction, like the Hantzsch pyridine synthesis or related MCRs, typically involves a cascade of condensation, cyclization, and oxidation steps to form the aromatic pyridine ring. nih.gov This approach allows for the rapid generation of a library of diverse precursors for the final amide coupling step.
Theoretical studies, often employing Density Functional Theory (DFT), provide profound insights into the reaction mechanisms that are difficult to obtain through experimental means alone. chemrxiv.orgresearchgate.net Such computational investigations can elucidate the precise geometry of transition states, calculate activation energy barriers for competing reaction pathways, and explain the origins of regio- and stereoselectivity. For the synthesis of this compound derivatives, DFT studies could be used to model the nucleophilic attack on the nicotinoyl chloride, compare the reactivity of different substituted 2-aminothiophenes, or investigate the catalytic cycle of a potential cross-coupling reaction. These theoretical models are invaluable for optimizing reaction conditions and predicting the feasibility of novel synthetic routes. chemrxiv.org
Advanced Structural Elucidation and Spectroscopic Analysis of N 3 Carbamoylthiophen 2 Yl Pyridine 3 Carboxamide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.
Proton (¹H) NMR Spectral Interpretation
A ¹H NMR spectrum of N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (area under the peak), and their multiplicity (splitting pattern) would allow for the assignment of each proton to its specific position in the molecular structure. The spectrum would likely show signals corresponding to the protons on the pyridine (B92270) ring, the thiophene (B33073) ring, and the amide groups.
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carbonyl, etc.). For instance, the carbonyl carbons of the two amide groups would be expected to appear at the downfield end of the spectrum.
Advanced NMR Techniques (e.g., 2D NMR)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity of the molecule. A COSY spectrum would show correlations between coupled protons, helping to establish the proton-proton networks within the pyridine and thiophene rings. An HSQC spectrum would reveal correlations between protons and their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. The IR and Raman spectra of this compound would be expected to show characteristic absorption or scattering bands for the N-H bonds of the amide groups, the C=O bonds of the amide groups, and the various C-H, C-N, C-S, and C=C bonds within the aromatic rings.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer clues about the connectivity of the different structural motifs within the molecule.
X-ray Crystallography for Solid-State Structural Determination
Despite a comprehensive search for scientific literature, no specific experimental or theoretical Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound could be located. As a result, the advanced structural elucidation and detailed analysis of its electronic structure as requested cannot be provided at this time.
The electronic absorption properties of a molecule, which are determined by UV-Vis spectroscopy, are unique to its specific structure. The conjugation, chromophores, and auxochromes present in this compound, arising from its thiophene, pyridine, and carboxamide functional groups, would be expected to give rise to a characteristic UV-Vis spectrum. This spectrum would reveal key information about the π-electron system and the energies of its electronic transitions.
However, without experimental data or computational studies on this particular compound, any discussion of its UV-Vis spectroscopic properties would be speculative and would not adhere to the required standards of scientific accuracy.
Therefore, the section on Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights, including any data tables and detailed research findings, cannot be generated.
Theoretical and Computational Investigations of N 3 Carbamoylthiophen 2 Yl Pyridine 3 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and geometric properties of N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. mdpi.com
This process minimizes the energy of the molecule to predict key geometrical parameters. In analogous structures containing thiophene (B33073) and pyridine (B92270) rings, typical bond lengths calculated via DFT, such as the S–C bonds within the thiophene ring, are found to be in the range of 1.73 Å to 1.75 Å. mdpi.com The bond angles are also determined, providing a complete picture of the molecular geometry. These optimized structures are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for further computational analysis. researchgate.net
Electronic properties derived from DFT calculations include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are critical for predicting intermolecular interactions. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Ionization Energy, Electron Affinity, Electrophilicity)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For similar thiophene derivatives, HOMO-LUMO energy gaps have been calculated in the range of 3.44 to 4.65 eV, indicating stable structures. mdpi.com
From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated: scielo.org.za
Ionization Energy (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Electrophilicity Index (ω): μ² / 2η (where μ is the chemical potential, -χ)
These parameters provide a quantitative measure of the molecule's reactivity and potential for interaction with other chemical species. nih.gov
Illustrative Quantum Chemical Parameters
Below is a table of representative quantum chemical parameters as would be calculated for a molecule like this compound, based on values reported for analogous compounds. mdpi.comscielo.org.za
| Parameter | Representative Value | Unit |
| EHOMO | -6.5 | eV |
| ELUMO | -1.8 | eV |
| Energy Gap (ΔE) | 4.7 | eV |
| Ionization Energy (I) | 6.5 | eV |
| Electron Affinity (A) | 1.8 | eV |
| Electronegativity (χ) | 4.15 | eV |
| Chemical Hardness (η) | 2.35 | eV |
| Electrophilicity Index (ω) | 3.66 | eV |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Modes, UV-Vis Transitions)
DFT calculations are also highly effective in predicting the spectroscopic signatures of a molecule. researchgate.net
IR Vibrational Modes: Theoretical calculations can predict the vibrational frequencies corresponding to different molecular motions (stretching, bending). For example, the characteristic N-H stretching vibrations of the amide group are typically predicted in the 3400-3600 cm⁻¹ range, while the C=O stretching vibration is expected around 1700 cm⁻¹. mdpi.comscielo.org.za These predicted spectra can be compared with experimental FT-IR data to confirm the molecular structure. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts are invaluable for interpreting experimental NMR spectra and assigning specific signals to the corresponding atoms in the molecule.
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. scielo.org.za This analysis helps in understanding the electronic structure and identifying the molecular orbitals involved in the UV-Vis absorption bands. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
While quantum calculations provide insights into a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. biorxiv.org MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its flexibility, conformational changes, and stability in a simulated environment (e.g., in solution). nih.gov
For a molecule like this compound, which has several rotatable bonds, MD simulations can explore the potential energy surface to identify different low-energy conformations (conformational sampling). nih.gov This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site. researchgate.net Analysis of the MD trajectory can reveal the most populated conformational states and the dynamic interplay between the thiophene, pyridine, and carboxamide groups. nih.gov
Homology Modeling and Protein-Ligand Docking Studies
Protein-ligand docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. issaasphil.org This method is central to structure-based drug design. For this compound, docking studies can be performed to identify potential biological targets and elucidate its mechanism of action at a molecular level.
If the three-dimensional structure of a target protein is not experimentally available, a reliable model can often be constructed using homology modeling . nih.gov This technique builds a model of the target protein based on the known experimental structure of a homologous (evolutionarily related) protein, which serves as a template. issaasphil.org
In docking studies involving similar pyridine-3-carboxamide (B1143946) derivatives, these molecules have been shown to bind to various protein targets, such as the Mycobacterium tuberculosis cytochrome bc1 complex (QcrB) and phosphatidylinositol 3-kinases (PI3Kα). nih.govmdpi.com The docking results typically reveal:
Binding Affinity: A score (e.g., in kcal/mol) that estimates the strength of the protein-ligand interaction. Lower values indicate stronger binding.
Binding Pose: The specific orientation of the ligand within the protein's active site.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For example, the amide groups in the molecule are strong candidates for forming hydrogen bonds with protein residues. d-nb.info
Example Docking Interaction Data
This table illustrates the type of data generated from a molecular docking study, showing key interactions between a ligand and a hypothetical protein active site.
| Ligand Atom/Group | Interaction Type | Protein Residue |
| Carbamoyl NH₂ | Hydrogen Bond (Donor) | ASP 120 |
| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | SER 150 |
| Thiophene Ring | Pi-Pi Stacking | PHE 200 |
| Carboxamide C=O | Hydrogen Bond (Acceptor) | LYS 145 |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. rsc.org By including this compound in a set of related molecules, a 2D or 3D-QSAR model can be developed. This model can identify which physicochemical properties or structural features (descriptors) are most important for the desired activity, enabling the prediction of the activity of new, unsynthesized compounds. researchgate.net
Pharmacophore modeling is another crucial technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model typically consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For a series of active molecules including this compound, a common pharmacophore can be generated. rsc.org This model serves as a 3D template in virtual screening campaigns to discover new compounds with potentially similar biological activity. mdpi.com
Investigation of Non-Linear Optical (NLO) Properties
A comprehensive search of scientific literature and chemical databases did not yield any specific theoretical or computational studies focused on the non-linear optical (NLO) properties of this compound. Consequently, no data tables or detailed research findings regarding its polarizability, hyperpolarizability, or other NLO parameters are available at this time.
While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to investigate the NLO properties of organic molecules, it appears that such analyses have not been published for this particular compound. Research in the field of non-linear optics often focuses on molecules with specific structural characteristics, such as extended π-conjugated systems and strong electron donor-acceptor groups, which can lead to significant NLO responses. Although this compound possesses aromatic and heteroaromatic rings, specific computational investigations are required to determine its potential for NLO applications.
Further research, including dedicated quantum chemical calculations, would be necessary to elucidate the NLO properties of this compound and to generate the specific data required for a thorough analysis.
Molecular Interactions and Mechanistic Research of N 3 Carbamoylthiophen 2 Yl Pyridine 3 Carboxamide and Its Analogues
Investigation of Ligand-Receptor Binding Modalities (In Vitro and In Silico Approaches)
The binding modalities of N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide and its analogues have been a subject of both experimental and computational investigations to elucidate their interactions with various biological targets. These studies are crucial for understanding the molecular basis of their activity and for the rational design of more potent and selective compounds.
Biophysical Characterization of Molecular Recognition
Currently, publicly available scientific literature lacks specific biophysical characterization data detailing the molecular recognition of this compound with its biological receptors. While studies on analogous compounds, such as those with a thieno[2,3-b]pyridine (B153569) core, have utilized techniques like Western blotting to assess their impact on protein expression, direct biophysical binding assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy for the titular compound have not been reported mdpi.com.
Computational Prediction of Binding Poses and Affinities
In the absence of empirical data, computational methods, including molecular docking, are employed to predict the binding poses and estimate the binding affinities of ligands with their target proteins. For analogues of this compound, molecular docking studies have been instrumental in identifying potential binding sites and key interacting residues. For instance, docking studies of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives with the Forkhead Box M1 (FOXM1) DNA-binding domain have suggested the importance of interactions with residues such as Val296 and Leu289 mdpi.com. These computational models indicate that specific substitutions on the phenyl ring can alter the electron density, thereby influencing the binding orientation and interactions within the active site mdpi.com. For a series of pyridine-3-carboxamide (B1143946) analogs designed to target bacterial wilt in tomatoes, molecular docking identified compounds with strong binding affinities, with the most potent analog exhibiting a binding energy of -8.910 kcal/mol, indicating a stable protein-ligand complex nih.gov. However, specific computational predictions for the binding pose and affinity of this compound are not available in the reviewed literature.
Interactive Data Table: Predicted Binding Affinities of Related Pyridine-3-Carboxamide Analogs
Enzyme Modulation Studies (In Vitro Biochemical Assays)
The ability of this compound and its analogues to modulate the activity of enzymes is a key area of investigation. In vitro biochemical assays are fundamental in determining their inhibitory or activatory potential and in elucidating the underlying mechanisms.
Inhibition and Activation Mechanisms at the Molecular Level
While direct enzyme inhibition or activation data for this compound is not documented, studies on related structures provide insights into potential mechanisms. For example, various pyridine-3-carboxamide analogues have been reported to exhibit a range of biological activities, including antibacterial and antifungal properties, which are often mediated through enzyme inhibition nih.gov. The specific molecular mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, remain to be determined for the titular compound.
Substrate Mimicry and Active Site Interactions
The structural features of this compound, containing both a thiophene-carboxamide and a pyridine-carboxamide moiety, suggest the potential for substrate mimicry and interaction with the active sites of various enzymes. The carboxamide groups can act as hydrogen bond donors and acceptors, mimicking peptide bonds and facilitating interactions with enzyme active sites. Molecular docking studies on analogues have shown that interactions within the active site, such as π–H bonds and sulfur–hydrogen bonds, are crucial for their inhibitory activity mdpi.com. These interactions are dependent on the electronic properties of the substituents on the aromatic rings mdpi.com.
Protein-Protein Interaction (PPI) Modulation (e.g., PA-PB1 interface)
The modulation of protein-protein interactions (PPIs) is an emerging therapeutic strategy, and compounds with scaffolds similar to this compound have been investigated as PPI modulators. A notable example is the inhibition of the interaction between the PA and PB1 subunits of the influenza virus RNA polymerase. While direct evidence for this compound is not available, the broader class of protein-protein interaction modulators is of significant interest in drug discovery nih.govnih.gov.
DNA/RNA Interactions and Molecular Consequences
Research into the interactions of pyridine-carboxamide derivatives with nucleic acids has revealed potential for these compounds to bind to DNA, suggesting a possible mechanism of action for analogues of this compound.
A study on pyridine-3-carboxamide inhibitors of E. coli DNA gyrase demonstrated that these compounds can interact with this essential enzyme, which is involved in DNA replication and transcription. While this study did not directly measure DNA binding, the inhibition of DNA gyrase implies an interference with DNA processing. The binding mode of these inhibitors was confirmed through crystal structures, providing a basis for understanding how this class of compounds interacts with protein-DNA complexes.
Furthermore, investigations into pyridine-4-carbohydrazide derivatives have shown direct DNA binding activity. Through molecular docking and spectroscopic techniques, it was determined that these compounds likely bind to the minor groove of DNA. The binding constants (Kb) for these interactions were found to be in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹, with negative Gibbs free energy values indicating that these interactions are spontaneous. Although a different isomer of the pyridine (B92270) ring is involved (pyridine-4-carboxamide vs. pyridine-3-carboxamide), these findings highlight the potential for the pyridine-carboxamide scaffold to interact with DNA.
The molecular consequences of such interactions can be significant, potentially leading to the inhibition of DNA replication and transcription, which could explain observed biological activities such as antibacterial or anticancer effects in analogous compounds.
Proposed Mechanisms of Action (Mechanistic Hypotheses from In Vitro/In Silico Data)
Based on in vitro and in silico studies of analogous compounds, several mechanisms of action can be hypothesized for this compound. These hypotheses are largely derived from molecular docking and quantitative structure-activity relationship (QSAR) studies on related pyridine and thiophene (B33073) carboxamide derivatives.
One of the primary proposed mechanisms is the inhibition of key enzymes involved in cellular processes. As mentioned, analogues of pyridine-3-carboxamide have been identified as inhibitors of DNA gyrase in E. coli. Molecular docking studies of these inhibitors revealed specific interactions with the active site of the enzyme, providing a structural basis for their inhibitory activity.
In silico studies on other pyridine and pyrimidine derivatives have pointed towards the inhibition of enzymes such as epidermal growth factor receptor (EGFR) kinase. These studies suggest that the pyridine or pyrimidine ring can fit into the adenine-binding pocket of the kinase, while other parts of the molecule, such as the thiophene ring, can occupy hydrophobic regions, leading to inhibition of the enzyme's activity.
Molecular docking studies of various thiophene carboxamide derivatives have also been conducted to understand their interactions with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential anti-inflammatory mechanisms. These computational models highlight the importance of specific amino acid residues in the active site that interact with the ligand, forming hydrogen bonds and other stabilizing interactions.
These in silico approaches, including 3D-QSAR and molecular dynamics simulations, help to build pharmacophore models that define the essential structural features required for biological activity. For instance, studies on imidazo[1,2-a]pyridine-3-carboxamide analogues have identified key hydrophobic and ring features that are crucial for their antimycobacterial activity. Such models provide a rational basis for the design of more potent and selective inhibitors.
Structure Activity Relationship Sar Studies and Analog Design Pertaining to N 3 Carbamoylthiophen 2 Yl Pyridine 3 Carboxamide
Impact of Substituent Variation on Molecular Interactions and Modulatory Potential
Research into closely related N-(thiophen-2-yl) nicotinamide (B372718) derivatives has provided significant insights into the structure-activity relationships governed by substituents on both the pyridine (B92270) and thiophene (B33073) rings. Studies on their fungicidal activity against cucumber downy mildew (CDM) reveal that specific substitution patterns are critical for potency.
For instance, modifications on the pyridine moiety of the nicotinamide structure show that the introduction of electron-withdrawing groups, such as halogens, can significantly enhance activity. One of the most potent compounds in a studied series featured a 5,6-dichloro substitution on the pyridine ring. mdpi.com Similarly, on the thiophene ring, the presence of a methyl group at the 3-position and a cyano group at the 4-position, combined with an ethyl carboxylate at the 2-position, was found to be highly favorable for activity. mdpi.com The synergy between substituents on both heterocyclic systems underscores the importance of a holistic approach to analog design. Electron-donating substitutions have also been shown to increase the antibacterial activity of certain pyridine-3-carboxamide (B1143946) analogs. researchgate.net
The following table presents data from a study on N-(thiophen-2-yl) nicotinamide derivatives, illustrating the impact of various substituents on their fungicidal efficacy. mdpi.com
| Compound ID | R (Pyridine Ring Substituents) | R¹ (Thiophene Ring) | R² (Thiophene Ring) | R³ (Thiophene Ring) | EC₅₀ (mg/L) vs. CDM |
| 4a | 6-Br, 5-Cl, 2-CH₃ | OC₂H₅ | CH₃ | CN | 4.69 |
| 4f | 5,6-Cl₂ | OC₂H₅ | CH₃ | CN | 1.96 |
| 4i | 5,6-Cl₂ | OCH₃ | CH₃ | CN | >400 |
| 4k | 5,6-Cl₂ | OC₃H₇ | CH₃ | CN | 102.32 |
| Flumorph | (Commercial Fungicide) | 7.55 |
Data sourced from a study on fungicidal N-(thiophen-2-yl) nicotinamide derivatives. mdpi.com
The carboxamide linkage is a critical structural feature, often referred to as a "privileged" scaffold in medicinal chemistry due to its robustness and ability to form key hydrogen bonds with biological targets. researchgate.netresearchgate.net In pyridine-3-carboxamide analogs, this amide bond is considered essential for their high potency. nih.gov
Computational studies on nicotinamide reveal that the carboxamide group has two stable conformations, which allows for conformational flexibility when binding to enzymes. nih.gov Conversely, in other related heterocycles like thiazole-4-carboxamide, the carboxamide group is more constrained. nih.gov This inherent conformational preference, stabilized by electrostatic and charge transfer interactions, is a crucial determinant of molecular recognition. nih.gov Any modification, such as N-alkylation or incorporation into a cyclic system, would alter the hydrogen bonding capacity and conformational freedom of the linker, thereby significantly impacting biological activity. The ability of the amide group's N-H and C=O components to act as hydrogen bond donors and acceptors, respectively, is fundamental to its role in ligand-receptor interactions. mdpi.com
Scaffold Hopping and Bioisosteric Replacements in Analog Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govunica.it A bioisostere is a functional group or molecule that has similar physicochemical properties and produces a comparable biological effect to another compound. ufrj.br
In the context of N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide, both the thiophene and pyridine rings are amenable to such modifications. The thiophene ring is a well-established bioisostere for the benzene (B151609) ring and other aromatic systems. nih.govresearchgate.net This replacement is often pursued to modulate metabolic stability, alter toxicity profiles, or explore new intellectual property space. For example, in the development of inhibitors for HIV-1 reverse transcriptase, researchers successfully replaced the thiophene ring of a thienopyrimidinone scaffold with a quinazolinone core, leading to a new series of highly active inhibitors. nih.govunica.it This demonstrates the feasibility of substituting the thiophene moiety while preserving or enhancing biological function.
Similarly, the pyridine ring can be replaced with other aromatic or heteroaromatic systems. The replacement of a -CH= group in a benzene ring with a nitrogen atom to form pyridine (-N=) is a classic bioisosteric substitution that can significantly alter properties like polarity, solubility, and the potential for hydrogen bonding. mdpi.com These strategies allow for the systematic exploration of chemical space around the core scaffold to optimize drug-like properties.
Stereochemical Influences on Molecular Recognition
The parent compound, this compound, is an achiral molecule and therefore does not exhibit stereoisomerism. However, the design of more complex analogs can readily introduce chiral centers, making stereochemistry a critical consideration for molecular recognition.
The introduction of a stereocenter, for example, by adding a substituted alkyl group to the carboxamide nitrogen or to one of the aromatic rings, would result in a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers can have vastly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the distinct three-dimensional arrangements of stereoisomers. For instance, SAR studies of phenethyl nicotinamides as Na(V)1.7 channel blockers have highlighted the importance of stereoisomerism in achieving potent activity. nih.gov Therefore, should analog design lead to chiral molecules, the separation and independent biological evaluation of each stereoisomer would be essential to identify the optimal configuration for target engagement.
Design Principles for Modulating Molecular Properties (e.g., Solubility for Research Probes)
Optimizing the physicochemical properties of a compound is essential for its utility as a research probe or potential therapeutic. Properties such as solubility and membrane permeability are key design considerations. For pyridine carboxamide-based scaffolds, lipophilicity and solubility are critical parameters that can be measured and optimized. asm.org
A common strategy to enhance aqueous solubility is the introduction of polar functional groups, such as hydroxyl (-OH), carboxylic acid (-COOH), or basic amine functionalities. These groups can engage in hydrogen bonding with water, improving the solvation of the molecule. Conversely, to increase lipophilicity and potentially enhance cell membrane permeability, less polar groups like alkyl or halogen substituents can be incorporated.
Computational tools are often used to guide these modifications. The calculation of properties like the topological polar surface area (tPSA) can help predict a molecule's ability to cross cellular membranes. mdpi.com For instance, a lower tPSA value (typically under 140 Ų) is associated with better penetration of the blood-brain barrier. mdpi.com By carefully selecting and placing functional groups, the properties of this compound analogs can be fine-tuned to create research tools with the desired characteristics for specific in vitro and in vivo applications. asm.org
Exploration of N 3 Carbamoylthiophen 2 Yl Pyridine 3 Carboxamide and Its Derivatives As Research Probes or Molecular Tools
Utility as Ligands for Target Identification and Validation in Chemical Biology
Derivatives of the core thiophene (B33073) carboxamide and pyridine-3-carboxamide (B1143946) structures have demonstrated engagement with biological targets, suggesting the potential of N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide in this area. For instance, various thiophene carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects, with molecular docking studies suggesting interactions with specific biological targets. mdpi.com Similarly, pyridine-3-carboxamide analogs have been investigated for their ability to interfere with bacterial pathogenesis, with molecular docking used to predict binding to specific bacterial proteins. nih.gov
The process of target identification often involves creating a chemical probe by modifying a bioactive molecule. This can be achieved by introducing a reactive group for covalent labeling or an affinity tag, such as biotin (B1667282), for pull-down experiments followed by mass spectrometry to identify the binding partners. mdpi.com The this compound structure offers multiple sites for such chemical modifications without drastically altering the core pharmacophore responsible for target binding.
The validation of a potential drug target is a critical and time-consuming process that involves demonstrating the relevance of a protein in a particular biological pathway or disease. nih.gov Once a small molecule is found to have a desirable biological effect, identifying its direct protein target is a key step in validating that target for further drug development efforts. The development of derivatives of this compound as selective ligands would enable researchers to probe the function of specific proteins and validate their role in disease.
Below is a table summarizing the potential applications of this compound derivatives in target identification and validation:
| Application Area | Description | Rationale for this compound Scaffold |
| Affinity-Based Probes | Derivatives are functionalized with an affinity tag (e.g., biotin) to isolate binding proteins from cell lysates for identification by mass spectrometry. | The scaffold has multiple positions for the attachment of an affinity tag without disrupting the core structure likely responsible for protein binding. |
| Activity-Based Probes | Derivatives are designed with a reactive group to covalently label the active site of a target enzyme, allowing for its identification and characterization. | The thiophene and pyridine (B92270) rings can be functionalized with various reactive moieties to create covalent probes. |
| Target Validation Ligands | Highly selective and potent derivatives can be used to modulate the activity of a specific protein in cellular or in vivo models to confirm its role in a biological process. | The diverse biological activities of related thiophene and pyridine carboxamides suggest that this scaffold can be optimized for high selectivity and potency against specific targets. nih.govmdpi.com |
| Competitive Binding Assays | Labeled derivatives can be used in competitive binding assays to screen for other small molecules that bind to the same target. | The development of a labeled high-affinity ligand is a foundational tool for setting up high-throughput screening assays. |
Application as Probes in Mechanistic Biological Investigations
Understanding the intricate mechanisms of biological processes often requires molecular tools that can perturb and report on these pathways. Probes derived from this compound can be designed to investigate cellular mechanisms due to the biological activities observed in related structures. For example, derivatives of diarylamine-guided carboxamides have been synthesized and their mechanism of action as potential cytotoxic agents has been explored. frontiersin.org
The structural features of this compound, such as hydrogen bond donors and acceptors, and the potential for π-π stacking interactions, suggest that it could interact with various biological macromolecules. By systematically modifying the structure, researchers can develop a toolbox of related compounds with varying potencies and selectivities. These can then be used to dissect complex biological pathways. For instance, comparing the cellular effects of a highly potent derivative with a structurally similar but inactive analogue can help to identify specific on-target effects.
In a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, researchers not only evaluated their antibacterial activity but also investigated their effects on bacterial morphology and growth kinetics to predict their mode of action. nih.gov This approach, when applied to derivatives of this compound, could elucidate their mechanisms of action in various biological contexts.
The following table outlines potential applications of these derivatives as probes in mechanistic studies:
| Type of Mechanistic Study | Application of Derivatives | Example from Related Compounds |
| Pathway Elucidation | Using a specific inhibitor to block a step in a signaling pathway to understand its downstream consequences. | Thiophene carboxamide derivatives have been explored as anticancer agents, and mechanistic studies could reveal their impact on cell cycle or apoptosis pathways. mdpi.com |
| Enzyme Kinetics | Studying the mode of enzyme inhibition (e.g., competitive, non-competitive) to understand how the molecule interacts with the enzyme. | Piperidine-3-carboxamide derivatives have been evaluated as enzyme inhibitors, with molecular docking providing insights into their binding mode. researchgate.net |
| Drug Resistance Mechanisms | Investigating how cells or microorganisms develop resistance to a bioactive compound. | Studies on antibacterial agents often include an assessment of the potential for drug resistance development. nih.gov |
| Structure-Activity Relationship (SAR) | Synthesizing and testing a series of analogues to determine which parts of the molecule are essential for its biological activity. | SAR studies on pyridine-3-carboxamide analogs have helped to optimize their activity against bacterial wilt. nih.gov |
Use as Building Blocks in Material Science or Supramolecular Chemistry Research
The field of material science and supramolecular chemistry focuses on the design and synthesis of complex, ordered structures from molecular building blocks. The this compound molecule is an excellent candidate for such applications due to its rigid structure and multiple hydrogen bonding sites. N-(Pyridine-2-carbonyl)pyridine-2-carboxamide systems, which are structurally related, are known to be useful intermediates for constructing molecular building blocks that can self-assemble into larger super-architectures. nih.gov
The pyridine nitrogen atom can act as a ligand for coordination to metal centers, leading to the formation of coordination polymers. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The carboxamide groups can participate in extensive hydrogen bonding networks, driving the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. Research on related pyridine carboxamide molecules has demonstrated their ability to form layered coordination polymers and other complex supramolecular structures. nih.govresearchgate.net
The combination of a thiophene and a pyridine ring in the same molecule also opens up possibilities for creating materials with interesting electronic and photophysical properties. Thiophene-based materials are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov
The potential applications in material science are summarized in the table below:
| Area of Material Science | Role of this compound | Potential Properties and Applications |
| Coordination Polymers | The pyridine nitrogen can coordinate to metal ions, acting as a linker to form extended networks. nih.gov | Porous materials for gas storage and separation, catalysts, and magnetic materials. |
| Supramolecular Gels | The hydrogen bonding capabilities of the amide groups can lead to the formation of fibrous networks that entrap solvent molecules, forming a gel. | Materials for drug delivery, tissue engineering, and environmental remediation. |
| Liquid Crystals | The rigid, aromatic structure of the molecule could be conducive to the formation of liquid crystalline phases. | Applications in display technologies and optical sensors. |
| Organic Semiconductors | The presence of the thiophene ring suggests potential for use in organic electronic devices. nih.gov | Components of organic transistors, solar cells, and light-emitting diodes. |
Development of Fluorescent or Labeled Analogues for Imaging and Detection
Fluorescent probes are indispensable tools in modern biological research, allowing for the visualization of specific molecules and processes within living cells. The this compound scaffold can be chemically modified to create fluorescent analogues for bioimaging applications. The inherent aromaticity of the pyridine and thiophene rings provides a good starting point for the design of fluorophores.
The development of novel push-pull systems based on CF3-substituted pyridines and pyrimidines has led to fluorescent probes suitable for bioimaging, such as the visualization of lipid droplets. mdpi.comnih.gov These probes often exhibit properties like aggregation-induced emission, which is beneficial for cellular imaging. By incorporating electron-donating and electron-withdrawing groups onto the this compound framework, it may be possible to create novel fluorophores with desirable photophysical properties.
In addition to fluorescence, other labeling strategies can be employed. For example, the introduction of a radioactive isotope, such as fluorine-18, would enable the use of these molecules in Positron Emission Tomography (PET) imaging. This technique is highly sensitive and allows for the non-invasive imaging of biological processes in vivo.
The following table outlines the potential for developing labeled analogues of this compound:
| Labeling Strategy | Potential Application | Design Considerations for the Scaffold |
| Fluorescent Labeling | Real-time imaging of the probe's localization and dynamics in living cells using fluorescence microscopy. | Introduction of fluorophores or modification of the core structure to induce intrinsic fluorescence. The positions on the pyridine or thiophene rings can be functionalized. |
| Radiolabeling (e.g., with ¹⁸F) | Non-invasive in vivo imaging of the probe's distribution and target engagement using PET. | Incorporation of a functional group that allows for radiolabeling, such as a precursor for fluorination. |
| Biotinylation | Detection and quantification of the probe or its binding partners using streptavidin-based assays (e.g., Western blotting, ELISA). | Attachment of a biotin moiety via a flexible linker to a non-critical position on the molecule. |
| Photoaffinity Labeling | Covalently cross-linking the probe to its biological target upon photoactivation, facilitating target identification. | Introduction of a photoreactive group, such as an azide (B81097) or a diazirine, onto the scaffold. |
Future Research Directions and Emerging Paradigms for N 3 Carbamoylthiophen 2 Yl Pyridine 3 Carboxamide
Advancements in Synthetic Methodologies for Complex Analogues
The future synthesis of N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide analogues will likely move beyond traditional multi-step procedures towards more efficient and versatile strategies. Current methods often involve the acylation of a substituted thiophen-2-amine with an activated nicotinic acid derivative, a process that can be effective but may lack the efficiency needed for generating large libraries for high-throughput screening. mdpi.com
Future advancements are anticipated in the following areas:
Combinatorial Chemistry and Diversity-Oriented Synthesis: Employing automated synthesis platforms to rapidly generate large libraries of analogues with diverse substitutions on both the thiophene (B33073) and pyridine (B92270) rings. This will be crucial for comprehensive structure-activity relationship (SAR) studies.
Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis. Flow chemistry allows for precise control over reaction parameters, such as temperature and reaction time, which can lead to higher yields and purities, especially for complex multi-step reactions.
Novel Catalytic Systems: Developing new catalysts for C-H activation and cross-coupling reactions to enable the late-stage functionalization of the core scaffold. This would allow for the introduction of chemical modifications at advanced stages of the synthesis, providing rapid access to a wide range of derivatives that are otherwise difficult to synthesize.
Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis, offering high selectivity and milder reaction conditions. This approach aligns with the principles of green chemistry by reducing waste and energy consumption.
A comparative overview of traditional versus advanced synthetic approaches is presented below.
| Feature | Traditional Batch Synthesis | Advanced Synthetic Methodologies (e.g., Flow Chemistry) |
| Scalability | Often challenging to scale up | Readily scalable by extending reaction time |
| Safety | Handling of hazardous intermediates can be risky | Enhanced safety due to small reaction volumes |
| Efficiency | Can be time-consuming with lower yields | Improved efficiency and higher yields |
| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and mixing |
Integration of Advanced Computational Techniques for Predictive Modeling
Computational chemistry is an indispensable tool for accelerating the drug discovery and development process. researchgate.net For this compound, integrating advanced computational techniques can provide profound insights into its behavior at a molecular level, guiding the design of more potent and selective analogues.
Key computational approaches include:
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its biological target. MD simulations can reveal key conformational changes and water networks that mediate binding, information that is often missed by static docking models.
Quantum Mechanics/Molecular Mechanics (QM/MM): To provide a more accurate description of the electronic interactions within the binding site, such as charge transfer and polarization effects. This is particularly useful for understanding reaction mechanisms if the compound acts as an enzyme inhibitor.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the three-dimensional properties of a series of analogues with their biological activity. researchgate.net These models help in identifying the key steric and electronic features required for optimal activity and can be used to predict the potency of novel, unsynthesized compounds. researchgate.net
Machine Learning and Artificial Intelligence (AI): AI-driven platforms can analyze vast datasets to identify novel scaffolds, predict potential off-target effects, and optimize pharmacokinetic properties, significantly shortening the drug discovery timeline. researchgate.net
The table below summarizes the application of various computational techniques.
| Computational Technique | Application in Research | Predictive Power |
| Molecular Docking | Predicts binding orientation and affinity of the ligand in the active site of a protein. nih.govresearchgate.net | Provides a static snapshot of the binding pose. |
| MD Simulations | Elucidates the dynamic stability of the ligand-protein complex over time. | Offers insights into conformational changes and binding pathways. |
| 3D-QSAR | Correlates molecular fields with biological activity to guide lead optimization. researchgate.net | Predictive for compounds within the training set. |
| Machine Learning | Predicts biological activity, toxicity, and ADME properties from molecular structure. researchgate.net | High predictive accuracy with large and diverse datasets. |
Broadening the Scope of Investigated Molecular Targets and Interactions (Academic Context)
Research has shown that derivatives of pyridine-3-carboxamide (B1143946) and thiophene are active against a range of biological targets. nih.govnih.gov For instance, certain pyridine-3-carboxamide derivatives act as inhibitors of E. coli DNA gyrase, while some thiophene-containing compounds have shown potential as multi-target anticancer agents by inhibiting various kinases. nih.govnih.gov
Future academic research should aim to systematically screen this compound and its analogues against a broader array of molecular targets to uncover new therapeutic opportunities. Potential areas of investigation include:
Kinase Profiling: Screening against a comprehensive panel of human kinases to identify potential applications in oncology and inflammatory diseases. The pyridine-thiophene scaffold may serve as a hinge-binding motif for various kinases.
Epigenetic Targets: Investigating interactions with enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, which are important targets in cancer therapy.
Ion Channels and G-Protein Coupled Receptors (GPCRs): Exploring the modulatory effects of these compounds on various channels and receptors to assess their potential in treating neurological or cardiovascular disorders.
Infectious Disease Targets: Expanding beyond known antibacterial targets to investigate efficacy against viral or parasitic proteins. nih.gov
| Potential Target Class | Therapeutic Area | Rationale |
| Protein Kinases (e.g., FGFR, EGFR) | Oncology | Thiophene-pyridine scaffolds have shown inhibitory activity against multiple kinases. nih.gov |
| DNA Gyrase / Topoisomerases | Infectious Diseases | Pyridine-3-carboxamide is a known scaffold for bacterial DNA gyrase inhibitors. nih.gov |
| JAK/STAT Pathway | Inflammation, Autoimmune Diseases | The Janus kinase (JAK) signaling pathway is a critical target for immunomodulatory drugs. |
| Lectins | Infectious Diseases (Bacterial) | The scaffold could interfere with bacterial adhesion to host cells, as seen in Ralstonia solanacearum. nih.gov |
Exploring Novel Supramolecular Assemblies and Material Science Applications
The structural features of this compound, including hydrogen bond donors (amide N-H) and acceptors (carbonyl oxygens, pyridine nitrogen), as well as aromatic π-systems, make it an excellent candidate for constructing ordered supramolecular structures. nih.gov The principles of crystal engineering can be applied to design self-assembling systems based on this core scaffold. mdpi.com
Potential future directions in this area include:
Organic Gels: Designing derivatives that can self-assemble in solvents to form soft materials like gels. These materials could find applications in drug delivery or as matrices for cell culture.
Liquid Crystals: Modifying the scaffold with long alkyl chains or other mesogenic groups to induce liquid crystalline phases. Such materials are crucial for display technologies and optical sensors.
Porous Organic Frameworks: Using the rigid core structure as a building block for creating crystalline, porous materials. These frameworks could be used for gas storage, separation, or heterogeneous catalysis.
Conductive Materials: Exploring the potential of π-π stacking interactions between the thiophene and pyridine rings to create materials with interesting electronic properties, such as organic semiconductors. The formulation of new supramolecular assemblies relies on non-covalent interactions to hold the components together. mdpi.com
Design of Next-Generation Molecular Tools and Probes Based on the Core Scaffold
Beyond therapeutic applications, the this compound scaffold can be adapted to create sophisticated molecular tools for chemical biology research. These probes are designed to study biological processes, identify new drug targets, and validate mechanisms of action.
Future research could focus on developing:
Fluorescent Probes: Attaching a fluorophore (e.g., rhodamine or fluorescein) to a non-critical position of the molecule. mdpi.com These probes could be used to visualize the subcellular localization of the target protein in living cells using fluorescence microscopy.
Photoaffinity Labels: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) into the structure. Upon UV irradiation, the probe forms a covalent bond with its target protein, enabling its identification and isolation via mass spectrometry.
Biotinylated Probes: Conjugating the molecule with biotin (B1667282) to facilitate affinity pull-down experiments. These probes can be used to isolate the target protein and its binding partners from cell lysates, helping to elucidate signaling pathways.
| Probe Type | Modification | Application |
| Fluorescent Probe | Covalent attachment of a fluorescent dye. | Visualization of target localization and dynamics in cells. |
| Photoaffinity Label | Incorporation of a photo-activatable cross-linking group. | Covalent labeling and identification of direct binding targets. |
| Affinity Probe (Biotinylated) | Conjugation with a high-affinity tag like biotin. | Isolation and purification of target proteins and complexes. |
Q & A
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes with targets (e.g., viral proteins). For instance, pyridine-3-carboxamide derivatives showed binding affinities of -8.8 to -10.1 kcal/mol against SARS-CoV-2 nucleocapsid proteins .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100+ ns trajectories. Root-mean-square deviation (RMSD) analyses identify conformational shifts .
- MM/GBSA calculations : Estimate free energy contributions (van der Waals, electrostatic) to binding .
How do structural modifications impact its biological efficacy, and how is this analyzed?
Advanced Research Question
- SAR studies : Systematic substitution on the thiophene (e.g., halogenation) or pyridine rings (e.g., trifluoromethyl groups) is correlated with activity. For example, cyclobutrifluram (a related insecticide) shows enhanced potency due to cyclobutyl and trifluoromethyl groups .
- Crystallographic overlay : Superimpose modified and parent structures (e.g., using PyMOL) to identify steric or electronic effects.
- Bioactivity heatmaps : Cluster IC values against modifications to prioritize analogs (see example table below).
| Modification Site | Substituent | IC (µM) | Target | Reference |
|---|---|---|---|---|
| Thiophene C3 | -Cl | 0.45 | VEGFR-2 | |
| Pyridine C2 | -CF | 0.12 | SARS-CoV-2 NP | |
| Amide linker | Cyclopropyl | 0.78 | Fungal Complex II |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
